1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This compound features a benzodioxole moiety, which is known for its biological activity, and a bromoaniline substituent that may enhance its interaction with biological targets. The compound's structure suggests it could be relevant in the development of new therapeutic agents.
1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone belongs to the class of organic compounds known as ketones due to the presence of the carbonyl group (C=O) in its structure. It also contains aromatic systems, classifying it as an aromatic ketone. The presence of halogen (bromine) further categorizes it as a halogenated organic compound.
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone typically involves multiple steps, including:
The specific synthesis pathway can vary based on the starting materials and desired yield. For instance, using microwave-assisted synthesis has been reported to enhance yields and reduce reaction times .
The molecular structure of 1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone can be represented as follows:
The compound features:
Crystallographic data may provide insights into the compound's three-dimensional arrangement, which is crucial for understanding its reactivity and interaction with biological targets.
The compound can undergo various chemical reactions typical for ketones and aromatic compounds:
Reactions involving this compound can be optimized using different catalysts or solvents to improve yields and selectivity.
The mechanism of action for 1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone likely involves interactions at specific biological targets such as enzymes or receptors.
Quantitative structure-activity relationship (QSAR) studies may provide insights into how structural modifications affect biological activity.
Relevant data from studies indicate that similar compounds exhibit varied stability profiles depending on their substituents and structural characteristics .
1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone has potential applications in:
Research continues into optimizing this compound for enhanced efficacy and reduced side effects in therapeutic contexts .
The compound 1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone emerged in the early 21st century as part of targeted explorations into N-substituted propanone derivatives. Its synthesis builds upon methodologies developed for structurally related compounds like 1-(1,3-benzodioxol-5-yl)-3-(4-isopropylanilino)-1-propanone (AldrichCPR L250651) and 1-(1,3-benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone (AldrichCPR L250082), which were cataloged as rare research chemicals by suppliers such as Sigma-Aldrich for early-stage drug discovery [3] [4]. These analogs typically originate from 3,4-methylenedioxypropiophenone (1-(1,3-benzodioxol-5-yl)propan-1-one), a natural constituent of Piper marginatum essential oil and a known synthetic precursor [6]. The incorporation of the 4-bromoanilino moiety reflects strategies from patents like NZ569607A, which detail amination reactions of propiophenone intermediates with halogen-substituted anilines to modulate bioactivity [5].
Synthetic Evolution:Initial routes involved nucleophilic substitution reactions between 3-chloro-1-(1,3-benzodioxol-5-yl)propan-1-one and 4-bromoaniline. Modern optimizations employ transition metal catalysis (e.g., palladium/triphenylphosphine complexes) to enhance yield and purity, as evidenced by similar protocols for GABA-receptor modulator synthesis [5]. Key improvements include:
Table 1: Representative Synthetic Routes for Analogous Compounds
Precursor | Aniline Component | Conditions | Reference Compound |
---|---|---|---|
3-Chloro-1-(benzodioxol-5-yl)propan-1-one | 4-Bromoaniline | DMF, 80°C, 12h | Target Compound |
1-(Benzodioxol-5-yl)propan-1-one | 4-Fluoro-3-methylaniline | Pd catalysis, 100°C | CID 4088692 [2] |
Piperonylonitrile | Ethylmagnesium bromide | Grignard reaction | 3,4-Methylenedioxypropiophenone [6] |
This compound integrates two pharmacologically significant motifs:
Structural Dynamics:X-ray crystallography of analogs like N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide reveals non-planar geometries between aryl rings and the propanone linker. Dihedral angles of 78.8° (naphthalene-acetamide) and 19.7° (benzene-acetamide) demonstrate steric constraints that may influence binding pocket accommodation [8]. The target compound’s carbonyl and anilino groups likely form intramolecular hydrogen bonds, stabilizing a semi-rigid conformation favorable for selective interactions.
1-(1,3-Benzodioxol-5-yl)-3-(4-bromoanilino)-1-propanone serves as a versatile molecular probe due to its synthetic tractability and modifiable sites:
Table 2: Pharmacological Probes Derived from Structural Analogs
Aniline Substituent | Biological Target | Observed Activity | Source |
---|---|---|---|
4-Bromo | MvfR regulator (P. aeruginosa) | Anti-virulence; biofilm suppression | EVT-3342518 [8] |
3-Fluoro-4-methyl | Undisclosed | Precursor to GABA-receptor modulators | CID 4088692 [2] |
4-Isopropyl | Not reported | Early discovery compound | Aldrich L250651 [3] |
4-Methoxy | Not reported | Early discovery compound | Aldrich L250082 [4] |
This compound’s value lies in its capacity to elucidate new biological mechanisms and inspire optimized therapeutics, particularly for antibiotic-resistant infections and neurological disorders [5] [8].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1